N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide is a halogenated benzamide derivative featuring a benzenesulfonyl group at the indole C3 position, a chlorine atom at C5 of the indole ring, and a 2-fluorobenzamide substituent at C2 (Figure 1). Its structural complexity arises from the interplay of steric effects from the benzenesulfonyl group, electronic contributions from fluorine and chlorine atoms, and hydrogen-bonding capabilities of the amide moiety.
Properties
CAS No. |
918493-43-3 |
|---|---|
Molecular Formula |
C21H14ClFN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O3S/c22-13-10-11-18-16(12-13)19(29(27,28)14-6-2-1-3-7-14)20(24-18)25-21(26)15-8-4-5-9-17(15)23/h1-12,24H,(H,25,26) |
InChI Key |
MYSRVLSPWYDEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 5-chloro-1H-indole-2-carboxylic acid to form the corresponding sulfonamide. This intermediate is then coupled with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Core Indole Formation via Cyclization
The indole scaffold is synthesized through palladium-catalyzed intramolecular cyclization, as demonstrated in multi-step protocols .
-
Key steps :
Example :
Reaction of 2-aminobenzoic acid derivatives with α-halocarboxylic acid esters under basic conditions (e.g., KOtBu) yields the indole core .
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization of intermediate | Pd(OAc)₂, dppe, DMF, 80°C | 72–85 | |
| Beckmann rearrangement | InCl₃, (NCCl)₃, CH₃CN, 60°C | 68 |
1.2.1 Sulfonyl Group Reactivity
The benzenesulfonyl moiety undergoes nucleophilic substitution and hydrolysis:
-
Hydrolysis : Treatment with H₂O/H₂SO₄ cleaves the sulfonyl group to yield hydroxyl derivatives.
-
Sulfonation : Reacts with SO₃ under Friedel-Crafts conditions to introduce additional sulfonic acid groups.
1.2.2 Fluorobenzamide Modifications
The 2-fluorobenzamide segment participates in:
-
Hydrolysis : Acidic or basic conditions convert the amide to carboxylic acid (e.g., HCl/EtOH) .
-
Nucleophilic Aromatic Substitution : Fluorine at the ortho position is displaced by amines or thiols under catalysis (e.g., CuI).
Example :
Reaction with piperidine in DMSO at 120°C replaces fluorine with a piperidinyl group (yield: 58%).
Cross-Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
Suzuki-Miyaura Coupling
The chlorine atom at the 5-position undergoes Suzuki coupling with aryl boronic acids :
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C.
-
Scope : Electron-rich and electron-poor boronic acids yield biaryl derivatives (yields: 45–78%).
Sonogashira Coupling
The indole’s C2 position couples with terminal alkynes :
-
Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C.
-
Product : Alkynyl-indole derivatives with retained sulfonyl/fluorobenzamide groups .
Oxidation
The indole nitrogen is oxidized to nitro or carbonyl groups using m-CPBA or RuO₄:
-
Outcome : N-Oxide formation at 80°C (yield: 63%).
Reduction
-
Nitro to Amine : Hydrogenation (H₂/Pd-C) reduces nitro substituents to amines .
-
Disulfide Cleavage : NaBH₄ reduces S–S bonds in sulfonyl-linked analogs.
Deprotection of Amino Groups
The trifluoroacetyl-protected amine (from synthetic intermediates) is deprotected using K₂CO₃/MeOH :
Ester Hydrolysis
Methyl/ethyl esters in precursor molecules are hydrolyzed with LiOH/H₂O-THF :
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Fluorinated Benzamides
(a) N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Molecular Formula: C₁₃H₈F₃NO
- Key Features :
- Substituted with three fluorine atoms (2-fluorobenzoyl + 2,3-difluorophenyl).
- Aromatic rings are nearly co-planar (interplanar angle: 0.5°), with the amide plane tilted at ~23° relative to the aromatic rings due to 1D amide-amide hydrogen bonds .
- Crystal packing stabilized by C–H···F/O interactions and C–F···C stacking.
- Comparison: The absence of a bulky benzenesulfonyl group in Fo23 reduces steric hindrance, allowing tighter molecular packing. Fluorine atoms in Fo23 enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .
(b) N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Molecular Formula: C₁₃H₈F₃NO
- Key Features :
(c) N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-(4-(3,5-dichlorophenyl)piperazin-1-yl)-2-fluorobenzamide
- Molecular Formula : C₃₀H₂₄Cl₂F₁N₅O₂
- Key Features: Combines a 2-fluorobenzamide core with a pyridinylamino-indole system and a dichlorophenyl-piperazine side chain. Designed for enhanced π-π stacking and hydrogen-bonding interactions in receptor binding .
- Comparison :
- The piperazine-dichlorophenyl moiety in this analogue improves solubility and target specificity compared to the benzenesulfonyl group in the target compound.
Chlorinated and Sulfonamide Analogues
(a) 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide
Data Table: Structural and Functional Comparison
Research Findings and Implications
Role of Halogens and Sulfonyl Groups
- Fluorine : Enhances metabolic stability and modulates electronic properties (e.g., dipole moments) in Fo23 and Fo24, as evidenced by their high crystallinity and robust hydrogen-bonding networks .
- Chlorine : The 5-chloro substitution in the target compound likely increases hydrophobicity and van der Waals interactions in enzyme binding pockets, analogous to dichlorophenyl motifs in kinase inhibitors .
- Benzenesulfonyl vs. Sulfamoyl : While both groups participate in hydrogen bonding, sulfamoyl derivatives (e.g., 5-hydroxyindapamide) exhibit stronger interactions with polar residues in target proteins .
Crystal Structure Insights
- Amide-amide hydrogen bonds in fluorinated benzamides (e.g., Fo23) stabilize planar conformations, a feature critical for maintaining bioactivity in enzyme inhibitors .
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H14ClN3O2S
- Molecular Weight : 363.83 g/mol
- IUPAC Name : this compound
This structure features an indole moiety, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
This compound primarily acts as an inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids, leading to the production of pro-inflammatory mediators.
Inhibition of cPLA2
Research indicates that this compound effectively inhibits cPLA2 activity, which may result in reduced inflammation and pain associated with conditions like asthma and arthritis. In vitro studies have shown that it can significantly lower the production of inflammatory cytokines, providing a potential therapeutic pathway for treating inflammatory diseases .
Biological Activity Against Cancer
Several studies have investigated the anticancer properties of this compound. Its structure suggests potential interactions with various cellular targets involved in cancer progression.
Efficacy in Cell Lines
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- A549 (human non-small cell lung cancer) : The compound showed significant inhibition of cell proliferation with an IC50 value indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 4.5 ± 0.5 | Induction of apoptosis via mitochondrial pathways |
The mechanism involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Study 1: Anticancer Activity
In a study assessing various indole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that the compound effectively triggers apoptotic pathways .
Study 2: Anti-inflammatory Effects
Another significant study focused on the anti-inflammatory properties of this compound. It was tested in models of acute inflammation, where it effectively reduced edema and inflammatory cell infiltration compared to control groups. The findings suggest that the compound may serve as a promising candidate for developing new anti-inflammatory drugs .
Q & A
Q. What are the optimal synthetic routes for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a 5-chloro-3-(benzenesulfonyl)-1H-indole-2-carboxylic acid derivative with 2-fluorobenzoyl chloride. A reported method for analogous benzamide compounds uses dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and controlled stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acyl chloride) to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Yield optimization may involve adjusting reaction temperature (0–25°C) and using anhydrous conditions to prevent hydrolysis. For example, a 75% yield was achieved for a related 2-fluorobenzamide derivative under similar conditions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, the fluorine atom in 2-fluorobenzamide derivatives induces distinct splitting patterns in aromatic proton signals (e.g., doublets or triplets in the range δ 7.1–8.0 ppm) . The benzenesulfonyl group typically shows characteristic deshielded protons near δ 7.5–8.0 ppm.
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, a related compound (CHFNO) showed an [M+H] peak at 404.405 Da .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. A study on N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide revealed intermolecular hydrogen bonding influencing crystal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Core Modifications : Systematically vary substituents (e.g., sulfonyl groups, halogen positions) and assess binding affinity. For example, replacing the benzenesulfonyl group with methylsulfonyl in a 5-HT receptor agonist reduced selectivity, highlighting the sulfonyl group’s role in receptor interaction .
- Biological Assays : Use receptor-binding assays (e.g., radioligand displacement) to quantify affinity. Compare with reference compounds (e.g., 5-HT agonists) to establish selectivity profiles .
- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes. Validate with mutagenesis data targeting key residues in receptor pockets .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities for benzamide derivatives?
Methodological Answer:
- Dynamic Simulations : Conduct molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility, which static docking may overlook. For example, MD revealed conformational shifts in GPCRs that altered benzamide binding pockets .
- Free Energy Calculations : Use methods like MM/GBSA to refine affinity predictions. A study on kinase inhibitors showed improved correlation () between calculated and experimental ΔG values after incorporating solvation effects .
- Experimental Validation : Perform site-directed mutagenesis on residues predicted to interact. For instance, alanine substitution of a key serine residue in a kinase abolished binding for a benzamide inhibitor, confirming computational insights .
Q. What in vitro and in vivo models are appropriate for assessing the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
